molecular formula C28H44NO2+ B12819509 Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-m-tolyl)oxy)ethoxy)ethyl)ammonium CAS No. 58431-62-2

Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-m-tolyl)oxy)ethoxy)ethyl)ammonium

Cat. No.: B12819509
CAS No.: 58431-62-2
M. Wt: 426.7 g/mol
InChI Key: ULBZAXDVMDGCJQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-m-tolyl)oxy)ethoxy)ethyl)ammonium typically involves the reaction of benzyldimethylamine with 2-(2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)ethoxy)ethyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-m-tolyl)oxy)ethoxy)ethyl)ammonium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-m-tolyl)oxy)ethoxy)ethyl)ammonium has a wide range of scientific research applications:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in cell culture studies to investigate cell viability and proliferation.

    Medicine: Incorporated in antimicrobial formulations for topical applications.

    Industry: Utilized in the formulation of disinfectants and sanitizers.

Mechanism of Action

The antimicrobial activity of benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-m-tolyl)oxy)ethoxy)ethyl)ammonium is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of bacteria and fungi .

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Cetylpyridinium chloride: Used in oral care products for its antimicrobial activity.

    Dodecylbenzenesulfonic acid: An anionic surfactant with antimicrobial properties.

Uniqueness

Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-m-tolyl)oxy)ethoxy)ethyl)ammonium is unique due to its specific structure, which provides enhanced stability and efficacy in various applications. Its ability to function effectively in both aqueous and organic environments makes it a versatile compound in scientific research and industrial applications .

Properties

CAS No.

58431-62-2

Molecular Formula

C28H44NO2+

Molecular Weight

426.7 g/mol

IUPAC Name

benzyl-dimethyl-[2-[2-[3-methyl-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium

InChI

InChI=1S/C28H44NO2/c1-23-20-25(14-15-26(23)28(5,6)22-27(2,3)4)31-19-18-30-17-16-29(7,8)21-24-12-10-9-11-13-24/h9-15,20H,16-19,21-22H2,1-8H3/q+1

InChI Key

ULBZAXDVMDGCJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2)C(C)(C)CC(C)(C)C

Origin of Product

United States

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